REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12](I)[CH3:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:12]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1)[CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration of the insoluble matter
|
Type
|
CUSTOM
|
Details
|
the filtrate was subjected to evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent; chloroform)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |